Introduction: A Bifunctional Reagent of Strategic Importance
Introduction: A Bifunctional Reagent of Strategic Importance
An In-depth Technical Guide to 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS No. 137-64-4)
This guide provides an in-depth technical overview of 2-Chloro-5-(chlorosulfonyl)benzoic acid, a pivotal chemical intermediate in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explore the causality behind its synthesis, the logic of its reactivity, and its strategic applications.
2-Chloro-5-(chlorosulfonyl)benzoic acid, identified by its CAS Number 137-64-4, is a highly reactive, bifunctional aromatic compound.[1][2] Its structure incorporates two distinct and orthogonally reactive functional groups: a carboxylic acid and a sulfonyl chloride. This arrangement makes it an exceptionally valuable building block, particularly in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4] The presence of the electron-withdrawing chloro and chlorosulfonyl groups on the benzoic acid scaffold significantly influences its chemical behavior, offering a platform for selective chemical transformations.
The primary utility of this compound stems from the high electrophilicity of the sulfonyl chloride moiety, which readily undergoes nucleophilic substitution.[5] This reaction is fundamental for the construction of sulfonamides, a class of compounds with a broad spectrum of biological activities. This guide will dissect its properties, synthesis, reactivity, and safe handling protocols to provide a comprehensive resource for laboratory application.
Physicochemical & Structural Properties
A precise understanding of a reagent's physical and chemical properties is the foundation of its effective use in synthesis. The key identifiers and characteristics of 2-Chloro-5-(chlorosulfonyl)benzoic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 137-64-4 | [1][6][7] |
| Molecular Formula | C₇H₄Cl₂O₄S | [1][6][8] |
| Molecular Weight | 255.08 g/mol | [1][6][8] |
| Appearance | Solid | [7] |
| Melting Point | 149-151 °C | [9] |
| Boiling Point | 402 °C at 760 mmHg | [10][11] |
| Density | 1.694 g/cm³ (calculated) | [6][11] |
| Water Solubility | Very slightly soluble (0.94 g/L at 25 °C) | [6][10] |
| Synonyms | 3-Carboxy-4-chlorobenzenesulfonyl chloride, 5-Chlorosulfonyl-2-chlorobenzoic acid | [6][7] |
Synthesis Protocol: Electrophilic Aromatic Substitution
The industrial and laboratory-scale synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid is typically achieved through the direct chlorosulfonation of 2-chlorobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution.
Causality of the Synthetic Route
The choice of reagents and conditions is dictated by the need to introduce the chlorosulfonyl (-SO₂Cl) group onto the aromatic ring. Chlorosulfonic acid (ClSO₃H) serves as the potent sulfonating agent. The reaction is heated to overcome the activation energy barrier for the substitution on the somewhat deactivated 2-chlorobenzoic acid ring. The directing effects of the existing substituents (chloro and carboxylic acid) favor substitution at the C5 position. The subsequent quenching in ice water is critical; it halts the reaction and precipitates the product, which has very low solubility in the resulting acidic aqueous medium.[9]
Detailed Experimental Protocol
The following protocol is adapted from established laboratory procedures.[9]
Step 1: Reaction Setup
-
In a suitable reaction vessel equipped with a stirrer and heating mantle, carefully charge 2-chlorobenzoic acid (2.0 kg) and chlorosulfonic acid (10.5 kg).
-
Rationale : A significant excess of chlorosulfonic acid is used to act as both the reagent and the reaction solvent, driving the reaction to completion.
Step 2: Heating
-
Heat the mixture to a temperature of 90-100 °C for 5 hours.
-
Rationale : This temperature provides the necessary thermal energy for the electrophilic substitution to proceed at a practical rate without causing significant decomposition.
Step 3: Quenching & Precipitation
-
Cool the reaction mixture to room temperature (25 °C).
-
Slowly and carefully pour the cooled mixture into a large vessel containing a 10-liter mixture of ice and water over approximately 1 hour.
-
Maintain the quench temperature below 10 °C by adding more ice as needed.
-
Rationale : This highly exothermic quench must be performed slowly and with sufficient cooling to control the temperature. It neutralizes the reactive chlorosulfonic acid and precipitates the solid product.
Step 4: Isolation & Purification
-
Collect the precipitated solid by filtration and wash the filter cake thoroughly with fresh water to remove residual acids.
-
Dissolve the crude wet cake in diethyl ether (16 liters).
-
Wash the ether layer once with a saturated aqueous sodium chloride solution (2 liters) and dry it over anhydrous magnesium sulfate.
-
Rationale : The ether extraction separates the organic product from inorganic impurities. The brine wash removes bulk water from the organic phase before drying with MgSO₄.
Step 5: Crystallization & Final Product
-
Filter the dried ether solution and concentrate it under vacuum while gradually adding hexane.
-
Concentrate the resulting hexane slurry to a final volume of approximately 8 liters and filter to collect the crystals.
-
Wash the crystalline cake with hexane and air-dry.
-
Expected Yield : 2.5 kg (76.8% of theoretical yield).[9]
-
Expected Purity : Melting point of 149-151 °C.[9]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-Chloro-5-(chlorosulfonyl)benzoic acid.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this molecule is governed by the reactivity of the sulfonyl chloride group. It is a powerful electrophile, making it an ideal substrate for reactions with a wide array of nucleophiles.
Primary Reaction: Sulfonamide Formation
The most significant reaction is its condensation with primary or secondary amines to form stable sulfonamide linkages.[5] This reaction is a cornerstone of medicinal chemistry for creating molecules with specific biological targets.[5]
-
Mechanism : The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Reactivity Logic Diagram
Caption: Key reactivity of the sulfonyl chloride group with nucleophiles.
Other Applications
While sulfonamide formation is primary, the molecule is also used in:
-
Sulfonate Ester Synthesis : Reaction with alcohols yields sulfonate esters.
-
Intermediate for Heterocycles : The dual functionality allows it to be a precursor for various heterocyclic ring systems.
-
Precursor to Sulfamoylbenzoic Acids : Ammonolysis converts the chlorosulfonyl group into a sulfonamide (-SO₂NH₂), creating intermediates like 2-chloro-5-sulfamoylbenzoic acids, which are themselves useful in pharmaceutical synthesis.[12]
Safety, Handling, and Storage
Due to its high reactivity, 2-Chloro-5-(chlorosulfonyl)benzoic acid presents significant handling hazards.
-
Hazards : The compound is classified as corrosive and causes severe skin burns and eye damage.[13] It is harmful if swallowed. A critical hazard is its reaction with water or moisture, which liberates toxic hydrogen chloride gas.[13]
-
Handling : Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.
-
Storage : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a dry, cool, and well-ventilated area designated for corrosive materials.[8][13] Keep away from water and sources of moisture.
The Safety Data Sheet (SDS) should be consulted before any handling or use of this chemical.[2][13][14]
Conclusion
2-Chloro-5-(chlorosulfonyl)benzoic acid is more than a mere chemical; it is a versatile and powerful tool for synthetic chemists. Its value lies in the predictable and high-yield reactivity of its sulfonyl chloride group, providing a reliable pathway to complex sulfonamide-containing molecules. By understanding the principles behind its synthesis, reactivity, and safe handling, researchers can effectively leverage this intermediate to advance projects in drug discovery and materials science.
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